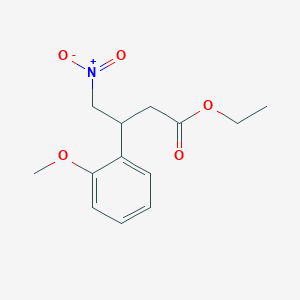

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

描述

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate (CAS: 1403764-72-6) is an organic ester featuring a nitro group at the fourth carbon and a 2-methoxyphenyl substituent at the third carbon of the butanoate backbone . Its molecular formula is C₁₃H₁₅NO₅, with a molecular weight of 265.26 g/mol. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, leveraging the reactivity of its nitro group and aromatic methoxy substituent. The ortho-methoxy group introduces steric and electronic effects that influence its reactivity in subsequent transformations, such as reductions or cyclizations.

Structure

2D Structure

属性

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-19-13(15)8-10(9-14(16)17)11-6-4-5-7-12(11)18-2/h4-7,10H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJLFKQKXXOWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Catalyzed Condensation of Ethyl Nitroacetate with 2-Methoxybenzaldehyde

One of the primary routes to synthesize ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate involves the condensation of ethyl nitroacetate with 2-methoxybenzaldehyde under basic conditions, followed by reduction steps.

- Procedure :

Ethyl nitroacetate and 2-methoxybenzaldehyde are combined in anhydrous toluene with molecular sieves (4 Å) to remove moisture. The mixture is degassed with argon and treated with a catalytic amount of piperidine as the base catalyst. The reaction mixture is heated to reflux under inert atmosphere for several hours (e.g., 9 hours at 150 °C) to promote condensation. - Post-reaction Workup :

The suspension is cooled and filtered; the solid is washed with toluene and concentrated. The intermediate nitroalkene is then subjected to reduction using sodium borohydride in refluxing isopropanol or sodium cyanoborohydride in dry ethanol to yield the target nitrobutanoate ester. - Yields and Physical State :

The product, this compound, is typically obtained as an oil with yields around 50-55%. - Key Reference :

This method is adapted from procedures reported in the synthesis of related nitro esters, such as ethyl 3-(2-methoxyphenyl)-2-nitropropanoate, and involves similar reaction conditions and purification techniques.

Michael-Type Conjugate Addition of Nitromethane to α,β-Unsaturated Esters

Another approach involves the conjugate addition of nitromethane to α,β-unsaturated esters derived from 2-methoxyphenyl precursors.

- Synthetic Strategy :

α,β-Unsaturated esters are synthesized via Horner–Wadsworth–Emmons olefination of 2-methoxybenzaldehyde derivatives with triethylphosphonoacetate under basic conditions (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene as base).

The α,β-unsaturated ester is then subjected to conjugate addition with nitromethane in the presence of a base (such as DBU or triethylamine) at low temperature (0 °C to room temperature) to afford the γ-nitro ester. - Reaction Conditions :

The reaction is typically performed in anhydrous acetonitrile under inert atmosphere, with careful temperature control to optimize yield and selectivity. - Purification :

The crude product is purified by flash column chromatography on silica gel using hexanes/ethyl acetate mixtures. - Yields :

Yields range from 50% to 70%, depending on the exact substrate and reaction conditions. - Example :

Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate was synthesized via this route with a 50% yield, indicating the method’s applicability to methoxy-substituted phenyl derivatives.

Organocatalytic Enantioselective Conjugate Addition Using Chiral Catalysts

For enantioselective synthesis, organocatalytic methods employing chiral bifunctional hydrogen-bond donor catalysts have been developed.

- Catalysts Used :

Dihydroquinine-derived squaramide catalysts and thiourea-based cinchona alkaloid derivatives are notable examples that promote enantioselective conjugate addition of nitromethane to α,β-unsaturated esters or benzylidene-2-benzoyl acetate derivatives. - Reaction Overview :

The nitromethane is added to the activated double bond of the α,β-unsaturated ester in the presence of the chiral organocatalyst at room temperature under argon. The reaction times vary from hours to days depending on catalyst loading and substrate reactivity. - Outcome :

This method yields the nitro ester with moderate to high enantioselectivity (up to 70% ee or more) and good yields (50-75%). - Significance :

This approach is valuable for synthesizing chiral nitro esters that are precursors to pharmacologically active molecules, such as endothelin receptor antagonists. - References :

Detailed studies on this method are reported in the asymmetric synthesis of related nitrobutanoates and pyrrolidine derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The base-catalyzed condensation method is straightforward but may require careful control of moisture and inert atmosphere to avoid side reactions.

- The Michael-type conjugate addition provides access to γ-nitro esters with functional group tolerance and moderate yields, suitable for scale-up.

- Organocatalytic methods, while more complex, offer the advantage of asymmetric induction, which is crucial for synthesizing chiral intermediates for drug development.

- Purification typically involves silica gel chromatography with solvent systems optimized for polarity, such as hexanes/ethyl acetate mixtures.

- Reduction steps after condensation are critical to obtain the nitrobutanoate ester in high purity and yield. Sodium borohydride and sodium cyanoborohydride are common reducing agents used.

- The presence of the methoxy substituent on the phenyl ring influences the reactivity and selectivity of the reactions, often enhancing yields and stereoselectivity.

化学反应分析

Types of Reactions

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: Ethyl 3-(2-methoxyphenyl)-4-aminobutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 3-(2-methoxyphenyl)-4-nitrobutanoic acid and ethanol.

科学研究应用

Organic Synthesis

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a valuable building block for more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and reductions .

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Properties : Studies suggest that nitro compounds can exhibit antimicrobial effects, potentially leading to the development of new antibiotics.

- Anti-inflammatory Effects : The compound's structure may allow it to interact with biological pathways involved in inflammation, warranting further investigation into its therapeutic potential.

Pharmaceutical Development

This compound is explored as a precursor for various pharmaceutical compounds. Its derivatives may possess therapeutic effects, particularly in treating conditions related to inflammation and infection. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, enhancing its medicinal properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of nitro compounds similar to this compound. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting their potential as lead compounds in antibiotic development.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers employed this compound as an intermediate in the enantioselective synthesis of biologically active molecules. The compound was transformed through several steps into complex structures with potential pharmacological applications, demonstrating its utility in drug discovery processes .

作用机制

The mechanism of action of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid. These interactions can affect various molecular targets and pathways, leading to the observed biological effects.

相似化合物的比较

Key Structural and Reactivity Insights:

Nitro Group vs. Oxo Group: The nitro group in the target compound enhances electrophilicity at C4, making it prone to reduction (e.g., to amines) or nucleophilic attack. In contrast, oxo-containing analogs (e.g., CAS 35322-20-4) are more reactive toward enolate formation or condensations .

Substituent Position and Electronic Effects :

- The 2-methoxyphenyl group (ortho-substitution) in the target compound induces steric hindrance and alters electron density compared to para-substituted analogs (e.g., 4-methoxyphenyl in CAS 35322-20-4). This impacts regioselectivity in reactions like Friedel-Crafts alkylation .

- Halogenated analogs (e.g., 3-fluoro-4-methoxyphenyl in CAS 1402232-56-7) exhibit increased electronegativity, enhancing stability and directing effects in electrophilic substitutions .

Synthetic Yields and Routes: Ethyl 4-(4-nitrophenyl)-2-oxobutanoate (CAS 98184-93-1) achieves a reference yield of 82% via optimized routes, suggesting that nitro-substituted derivatives generally require precise conditions to avoid side reactions . The target compound’s synthesis likely involves similar methodologies, though steric effects from the ortho-methoxy group may reduce yields compared to para-substituted analogs.

Applications :

- Chlorinated derivatives (e.g., CAS 194240-93-2) are often used in agrochemicals due to their stability and bioactivity . Nitro-containing compounds (e.g., target compound, CAS 77109-82-1) are precursors for amines in drug synthesis .

生物活性

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzymatic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group, an ethyl ester, and a methoxy-substituted phenyl ring, which contribute to its reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Enterococcus faecium | 16 |

The compound exhibited significant activity against Staphylococcus aureus and Enterococcus faecium, suggesting a potential for development into an antibacterial agent. The structure-activity relationship (SAR) studies indicate that the nitro group plays a crucial role in enhancing antibacterial potency .

Anticancer Activity

In addition to antibacterial properties, this compound has shown promising anticancer activity. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method to evaluate the effects of this compound on MCF-7 cells. The results indicated:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The compound induced significant apoptosis in MCF-7 cells, which was confirmed by flow cytometry analysis showing an increase in early apoptotic cells .

Enzymatic Activity

This compound has also been investigated for its role as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in drug design.

Table 2: Enzymatic Inhibition Data

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 70 |

| Cyclooxygenase-2 | 55 |

The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. The moderate inhibition of cyclooxygenase-2 indicates anti-inflammatory properties .

常见问题

Q. How can degradation pathways be analyzed under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。